Tropane

描述

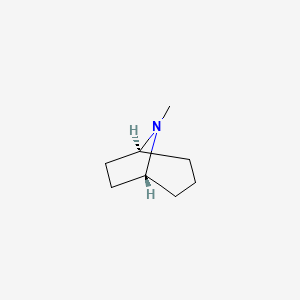

Tropane is a bicyclic organic compound that forms the core structure of a class of alkaloids known as this compound alkaloids. These alkaloids are primarily found in plants of the Solanaceae family, such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger. This compound alkaloids are known for their potent pharmacological effects, including anticholinergic and stimulant properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tropane and its derivatives can be achieved through several methods. One of the most well-known synthetic routes is the Robinson tropinone synthesis, which involves the condensation of succindialdehyde, methylamine, and acetone in the presence of a base. This method is biomimetic and has been a cornerstone in the study of natural product biosynthesis .

Industrial Production Methods: Industrial production of this compound alkaloids often involves the extraction from plant sources. For example, scopolamine and hyoscyamine are extracted from plants like Duboisia myoporoides and Hyoscyamus niger. The extraction process typically involves liquid-liquid extraction or solid-phase extraction using conventional sorbents .

化学反应分析

Types of Reactions: Tropane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tropinone, a key intermediate in the synthesis of other this compound alkaloids.

Reduction: Reduction of tropinone can yield tropine or pseudotropine, depending on the conditions used.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products:

Oxidation: Tropinone

Reduction: Tropine, Pseudotropine

Substitution: N-alkyl or N-acyl this compound derivatives

科学研究应用

Medicinal Applications

- Neurological Disorders : Tropane alkaloids are used to treat conditions such as motion sickness, postoperative nausea, and vomiting. Scopolamine is particularly effective as a transdermal patch for motion sickness prevention .

- Respiratory Disorders : this compound derivatives like ipratropium bromide are used as bronchodilators in the management of asthma and chronic obstructive pulmonary disease (COPD) by inhibiting bronchoconstriction .

- Ophthalmology : Atropine is employed as a mydriatic agent to dilate pupils during eye examinations and surgeries. It also has therapeutic uses in treating amblyopia (lazy eye) .

- Anesthesia : this compound alkaloids are utilized in anesthesia to reduce salivation and secretions during surgical procedures .

- Antidotes : These compounds serve as antidotes for organophosphate poisoning by counteracting the excessive stimulation of acetylcholine receptors .

Biosynthesis and Production

The biosynthesis of this compound alkaloids involves complex enzymatic pathways within plants. Recent advancements have been made in engineering microbial systems to produce these compounds more sustainably:

- Yeast Engineering : Researchers have developed yeast strains capable of synthesizing hyoscyamine and scopolamine from simple sugars and amino acids. This method addresses supply chain vulnerabilities by providing a more controlled production environment .

- Genetic Modulation : Studies have shown that the expression of genes involved in this compound alkaloid biosynthesis can be modulated by environmental factors such as methyl jasmonate concentration, affecting the yield of these compounds .

Case Studies

作用机制

Tropane alkaloids exert their effects primarily through their interaction with the cholinergic system. They act as competitive antagonists at muscarinic acetylcholine receptors, thereby inhibiting the action of the neurotransmitter acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as pupil dilation, increased heart rate, and reduced glandular secretions .

相似化合物的比较

Tropane is structurally similar to other bicyclic alkaloids, such as:

Cocaine: Like this compound, cocaine has a this compound ring system but differs in its esterification and additional functional groups. Cocaine is a potent stimulant and local anesthetic.

Hyoscyamine: This compound is an ester of tropine and tropic acid and has strong anticholinergic properties.

Scopolamine: Similar to hyoscyamine, scopolamine is an ester of scopine and tropic acid and is used for its sedative and antiemetic effects.

Uniqueness: this compound’s unique bicyclic structure allows for a wide range of chemical modifications, making it a versatile scaffold for the synthesis of various pharmacologically active compounds. Its ability to interact with the cholinergic system also sets it apart from other alkaloids .

生物活性

Tropane alkaloids (TAs) are a significant class of naturally occurring compounds primarily derived from plants in the Solanaceae and Erythroxylaceae families. They are characterized by their bicyclic structure, specifically the 8-azabicyclo[3.2.1]octane core, which is responsible for their diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its pharmacological properties, biosynthesis, and case studies highlighting its medicinal applications.

Overview of this compound Alkaloids

This compound alkaloids can be categorized into three major groups:

- Hyoscyamine and Scopolamine : Known for their anticholinergic properties.

- Cocaine : A potent stimulant with significant psychoactive effects.

- Calystegines : Less studied but present in various plants.

These compounds exhibit a range of biological activities, including analgesic, spasmolytic, and anti-inflammatory effects, making them valuable in medicinal chemistry.

Pharmacological Properties

- Anticholinergic Activity :

- Analgesic Effects :

- Neurotoxicity :

Biosynthesis of this compound Alkaloids

The biosynthesis of TAs begins with amino acids such as ornithine or arginine. The pathway involves several enzymatic steps leading to the formation of the N-methyl-Δ1-pyrrolinium cation, which is a precursor for all TAs. This process is highly conserved among species within the Solanaceae family .

Key Enzymatic Steps:

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | PMT | Ornithine/Arginine | N-methyl-Δ1-pyrrolinium cation |

| 2 | TR | Tropinone | Tropine |

| 3 | CYP82M3 | Tropine | Hyoscyamine/Scopolamine |

1. Clinical Applications of Scopolamine

Scopolamine is widely used for its effectiveness in preventing nausea and vomiting associated with motion sickness and postoperative recovery. A study demonstrated that transdermal patches delivering scopolamine significantly reduced symptoms in patients undergoing surgery .

2. Neurotoxic Effects

Research has indicated that high doses of scopolamine can lead to neurotoxic effects, particularly affecting memory and cognitive functions. A study highlighted cases where patients experienced disorientation and memory loss after receiving high doses for motion sickness treatment .

Recent Research Findings

Recent studies have focused on enhancing the biosynthetic pathways of TAs through genetic engineering techniques. For instance, researchers have aimed to increase the yield of medicinal this compound alkaloids by manipulating specific genes involved in their biosynthesis . This approach holds promise for improving the availability of these compounds for therapeutic use.

常见问题

Basic Research Questions

Q. How can researchers determine the purity of tropane in laboratory settings using validated analytical methods?

- Methodology : Gas chromatography (GC) and acidimetric titration are standard methods. For GC, ensure column selection (e.g., polar stationary phase) and calibration with certified reference materials. Titration with HClO4 in non-aqueous solvents (e.g., acetic anhydride) quantifies alkaloid content. Validate results against certified purity thresholds (e.g., ≥97.5% by GC) and replicate measurements to assess variability .

- Experimental Design : Include triplicate runs, blank controls, and spike-recovery tests to confirm method accuracy .

Q. What are the primary plant sources of this compound alkaloids, and how can they be systematically identified?

- Methodology : Combine taxonomic surveys of Solanaceae species (e.g., Datura, Atropa) with LC-MS/MS screening. Optimize extraction using methanol/water mixtures and solid-phase extraction (SPE) for matrix cleanup. Quantify atropine and scopolamine with MRM (multiple reaction monitoring) modes for specificity .

- Data Analysis : Compare alkaloid profiles across species using PCA (principal component analysis) to identify biosynthetic trends .

Q. How do extraction solvents influence the yield of this compound alkaloids from plant matrices?

- Methodology : Design a comparative study testing solvents (e.g., ethanol, chloroform, acidic methanol) at varying pH levels. Use Soxhlet extraction followed by GC-MS analysis. Normalize yields per dry biomass and apply ANOVA to assess solvent efficacy .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

- Methodology : Employ NMR (1H, 13C, and 2D-COSY) for bond connectivity and stereochemistry. Supplement with FT-IR to confirm functional groups (e.g., ester linkages in scopolamine). Cross-validate with X-ray crystallography for absolute configuration .

Q. How can researchers optimize thin-layer chromatography (TLC) conditions for this compound alkaloid separation?

- Methodology : Test silica gel plates with mobile phases like chloroform:diethylamine (9:1). Visualize spots using Dragendorff’s reagent. Calculate Rf values and compare to standards. Validate with HPLC for resolution accuracy .

Advanced Research Questions

Q. How can discrepancies in reported this compound alkaloid concentrations across studies be resolved?

- Methodology : Conduct interlaboratory comparisons using standardized reference materials. Apply meta-analysis to assess variables (e.g., extraction time, detection limits). Use Bland-Altman plots to quantify systematic biases and establish consensus protocols .

Q. What experimental approaches elucidate the biosynthetic pathways of this compound alkaloids in non-model plant species?

- Methodology : Use RNA-seq to identify candidate genes in root pericycle cells. Validate via CRISPR-Cas9 knockouts and heterologous expression in Nicotiana benthamiana. Monitor intermediates with LC-HRMS and isotopically labeled precursors (e.g., 13C-ornithine) .

Q. How do this compound alkaloids interact with mammalian neurotransmitter receptors, and what assays best characterize these interactions?

- Methodology : Perform competitive binding assays (e.g., radioligand displacement at muscarinic acetylcholine receptors). Use molecular docking simulations (AutoDock Vina) to predict binding affinities. Validate with electrophysiology (patch-clamp) on transfected HEK293 cells .

Q. What strategies mitigate matrix interference in this compound alkaloid quantification from complex food samples (e.g., herbal teas)?

- Methodology : Develop a QuEChERS-based cleanup with PSA (primary secondary amine) and C18 sorbents. Optimize LC-MS/MS parameters (e.g., ESI+ ionization, dwell time) to enhance sensitivity. Validate recovery rates (70–120%) across spiked concentrations .

Q. How can machine learning models predict the ecological roles of this compound alkaloids in plant defense mechanisms?

- Methodology : Train neural networks on datasets of herbivory rates, alkaloid concentrations, and environmental variables. Use SHAP (SHapley Additive exPlanations) analysis to identify key predictors. Validate with field trials comparing transgenic (low-alkaloid) and wild-type plants .

Q. Guidelines for Addressing Contradictions in this compound Research

- Data Validation : Replicate experiments under identical conditions and share raw data via repositories (e.g., Zenodo) for transparency .

- Statistical Rigor : Apply Bayesian meta-analysis to account for heterogeneity in study designs and priors .

- Method Harmonization : Adopt ISO/IEC 17025-accredited protocols for cross-study comparability .

属性

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-9-7-3-2-4-8(9)6-5-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRPYZSEQKXZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879243 | |

| Record name | Tropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-17-9 | |

| Record name | Tropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。